2-Octenoyl carnitine

Catalog No.
S3314279
CAS No.
152064-94-3
M.F
C15H27NO4
M. Wt
285.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Octenoyl carnitine

CAS Number

152064-94-3

Product Name

2-Octenoyl carnitine

IUPAC Name

(3R)-3-[(E)-oct-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate

Molecular Formula

C15H27NO4

Molecular Weight

285.38 g/mol

InChI

InChI=1S/C15H27NO4/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4/h9-10,13H,5-8,11-12H2,1-4H3/b10-9+/t13-/m1/s1

InChI Key

LOSHAHDSFZXVCT-WTNCMQEWSA-N

SMILES

CCCCCC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Canonical SMILES

CCCCCC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Isomeric SMILES

CCCCC/C=C/C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C

2-Octenoyl carnitine is a medium-chain acylcarnitine, specifically an ester formed from 2-octenoic acid and L-carnitine. This compound plays a crucial role in the transportation of fatty acids into the mitochondria for β-oxidation, a process essential for energy production in cells. Acylcarnitines, including 2-octenoyl carnitine, are involved in various metabolic pathways and are found in significant amounts within human tissues. The general classification of acylcarnitines is based on the length of their acyl groups, with 2-octenoyl carnitine categorized as a medium-chain compound due to its acyl group containing eight carbons .

  • The specific mechanism of action of 2-OC is not fully understood.
  • Researchers believe it may play a role in transporting medium-chain fatty acids into the mitochondria, the cell's energy-producing organ [].
  • More research is needed to elucidate its potential function.
  • Information on the safety and hazards of 2-OC is limited due to its focus in research and not consumer products.
  • As a general precaution, any contact with research chemicals should follow proper laboratory safety guidelines.

The formation of 2-octenoyl carnitine primarily occurs through two mechanisms:

  • Esterification with L-carnitine: This process involves the reaction of 2-octenoic acid with L-carnitine, resulting in the formation of the ester bond characteristic of acylcarnitines.
  • Peroxisomal metabolism: Longer-chain acylcarnitines can undergo peroxisomal β-oxidation to yield shorter acylcarnitines, including 2-octenoyl carnitine .

These reactions highlight the compound's role in lipid metabolism and energy homeostasis.

2-Octenoyl carnitine is involved in the transport of fatty acids into mitochondria, where they undergo β-oxidation to produce adenosine triphosphate (ATP), the primary energy currency of the cell. The presence of medium-chain acylcarnitines like 2-octenoyl carnitine is significant in metabolic pathways that facilitate energy production, particularly during periods of fasting or intense exercise when fatty acid oxidation is heightened . Additionally, alterations in acylcarnitine profiles have been associated with various metabolic disorders, indicating their potential as biomarkers for conditions such as mitochondrial dysfunction and fatty acid oxidation disorders .

The synthesis of 2-octenoyl carnitine can be achieved through:

  • Chemical synthesis: This involves the direct esterification of 2-octenoic acid with L-carnitine under controlled conditions, typically requiring catalysts to enhance reaction efficiency.
  • Biochemical synthesis: In biological systems, it can be synthesized from longer-chain fatty acids through enzymatic reactions that involve acyl-CoA intermediates and L-carnitine as a cofactor .

2-Octenoyl carnitine has several applications:

  • Metabolic research: It serves as a key metabolite for studying lipid metabolism and energy production pathways.
  • Clinical diagnostics: Its levels can be measured in biological samples to assess metabolic health or diagnose specific disorders related to fatty acid oxidation .
  • Supplementation: There is interest in its potential use as a supplement to enhance exercise performance by improving fatty acid utilization during physical activity.

Several compounds share structural similarities with 2-octenoyl carnitine. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeAcyl Chain LengthUnique Features
2-Octanoyl carnitineSaturated acylcarnitine8 carbonsFully saturated chain
L-Octanoyl carnitineSaturated acylcarnitine8 carbonsSimilar chain length but saturated
Palmitoyl carnitineSaturated acylcarnitine16 carbonsLong-chain fatty acid
Stearoyl carnitineSaturated acylcarnitine18 carbonsLong-chain fatty acid
Oleoyl carnitineUnsaturated acylcarnitine18 carbonsContains one double bond

Enzymatic Synthesis and Substrate Specificity

2-Octenoyl carnitine is synthesized through the action of carnitine octanoyltransferase (CROT; EC 2.3.1.137), which catalyzes the reversible transfer of the 2-octenoyl group from octanoyl-CoA to L-carnitine [4] [5]. The reaction follows:

$$ \text{Octanoyl-CoA + L-carnitine} \rightleftharpoons \text{CoA + L-octanoylcarnitine} $$

CROT exhibits specificity for medium-chain acyl groups (C6–C12), distinguishing it from carnitine palmitoyltransferases that prefer long-chain substrates [4]. Structural studies reveal that CROT’s active site contains a conserved histidine residue (His-327) that stabilizes the carnitine moiety through hydrogen bonding, ensuring precise acyl group transfer [4].

Tissue Localization and Peroxisomal Context

Unlike mitochondrial carnitine acyltransferases, CROT is predominantly peroxisomal, where it processes medium-chain fatty acids generated during peroxisomal β-oxidation of very long-chain fatty acids [5]. This compartmentalization ensures that 2-octenoyl carnitine acts as a shuttle between peroxisomes and mitochondria, a process critical for metabolizing unsaturated fatty acids [1] [6].

Table 1: Key Features of CROT-Mediated 2-Octenoyl Carnitine Biosynthesis

PropertyDetail
GeneCROT (chromosome 7q22.1 in humans)
Molecular Weight~70 kDa
Catalytic ResidueHis-327
Substrate PreferenceMedium-chain acyl-CoAs (C8–C10)
Cellular LocalizationPeroxisomal matrix

Role in Mitochondrial β-Oxidation of Unsaturated Fatty Acids

Transport and Activation in Mitochondria

Upon biosynthesis, 2-octenoyl carnitine traverses the mitochondrial membrane via the carnitine-acylcarnitine translocase (CACT) [6]. Inside the matrix, carnitine palmitoyltransferase 2 (CPT2) reconverts it to 2-octenoyl-CoA, which enters the β-oxidation spiral. The unsaturated bond at the C2 position necessitates isomerization by Δ³,Δ²-enoyl-CoA isomerase to form trans-2-octenoyl-CoA, a substrate for β-oxidation [3].

Energy Yield and Metabolic Regulation

Complete oxidation of 2-octenoyl-CoA yields 5 acetyl-CoA molecules, 3 NADH, and 3 FADH₂, contributing ~45 ATP equivalents per molecule [1]. However, the presence of the double bond reduces the ATP yield compared to saturated analogs, as one fewer FADH₂ is generated during the isomerization step [3].

Table 2: Mitochondrial β-Oxidation Steps for 2-Octenoyl Carnitine

StepEnzymeProduct
Carnitine TransportCACT2-Octenoyl-CoA
IsomerizationΔ³,Δ²-Enoyl-CoA Isomerasetrans-2-Octenoyl-CoA
First OxidationAcyl-CoA Dehydrogenasetrans-2-Octenoyl-CoA
HydrationEnoyl-CoA Hydratase3-Hydroxyoctanoyl-CoA

Peroxisomal Metabolism and Interorganelle Transport Dynamics

Peroxisomal β-Oxidation of Unsaturated Fatty Acids

Peroxisomes partially oxidize very long-chain fatty acids (VLCFAs) to medium-chain derivatives like 2-octenoyl-CoA. CROT then converts these to 2-octenoyl carnitine, which exits peroxisomes to avoid CoA pool depletion [5] [6]. This mechanism is vital for maintaining peroxisomal CoA levels, as evidenced by studies in Crot−/− mice, where disrupted transport led to accumulated VLCFAs and compensatory increases in ω-3 fatty acids [5].

Interorganelle Shuttling Mechanisms

2-Octenoyl carnitine bridges peroxisomal and mitochondrial metabolism via:

  • Peroxisome-to-Cytoplasm Transport: Facilitated by pore-forming proteins (e.g., PXMP2) [6].
  • Mitochondrial Import: Mediated by CACT, ensuring substrate channeling into β-oxidation [6].

Table 3: Comparative Roles of Peroxisomes and Mitochondria in 2-Octenoyl Carnitine Metabolism

OrganelleFunctionKey Enzymes
PeroxisomeInitial β-oxidation of VLCFAsACOX1, CROT
MitochondrionComplete oxidation to acetyl-CoACPT2, Enoyl-CoA Isomerase

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Exact Mass

285.19400834 g/mol

Monoisotopic Mass

285.19400834 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-04-14

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